
(E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-methoxymethylpiperidine-4-carboxylic acid (MPCA), is a synthetic organic compound with a wide range of applications in scientific research. MPCA is a versatile molecule with a wide range of biological and chemical properties, making it an attractive target for research and development.
Mechanism of Action
The mechanism of action of MPCA is not fully understood. However, it is believed that MPCA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. MPCA also has been shown to inhibit the production of nitric oxide, which is involved in the regulation of inflammation and cell death.
Biochemical and Physiological Effects
MPCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MPCA has anti-inflammatory and anti-cancer properties. In addition, MPCA has been shown to inhibit the production of nitric oxide and to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. MPCA also has been shown to have antioxidant properties and to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
MPCA is a versatile molecule with a wide range of biological and chemical properties, making it an attractive target for research and development. The synthesis of MPCA is a highly efficient process and can be completed in a few hours. In addition, MPCA has been used in a variety of scientific research applications, including drug development, chemical synthesis, and biochemistry. However, the mechanism of action of MPCA is not fully understood and further research is needed to determine its potential therapeutic benefits.
Future Directions
MPCA has the potential to be used in a variety of therapeutic applications. Further research is needed to understand the mechanism of action of MPCA and to determine its potential therapeutic benefits. In addition, further research is needed to investigate the effects of MPCA on other enzymes and pathways involved in inflammation and cell death. Furthermore, further research is needed to explore the potential of MPCA as an anti-cancer agent. Finally, further research is needed to investigate the potential of MPCA as a tool for drug development.
Scientific Research Applications
MPCA has been used in a variety of scientific research applications, including drug development, chemical synthesis, and biochemistry. In drug development, MPCA has been used as a starting material for the synthesis of various pharmaceuticals and has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. In chemical synthesis, MPCA has been used as a reagent in the synthesis of various organic compounds. In biochemistry, MPCA has been used as a substrate for various enzymes and as a tool for studying enzyme kinetics.
properties
IUPAC Name |
(E)-4-[2-(methoxymethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-16-8-9-4-2-3-7-12(9)10(13)5-6-11(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNCHBLTLCPYQE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1CCCCN1C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



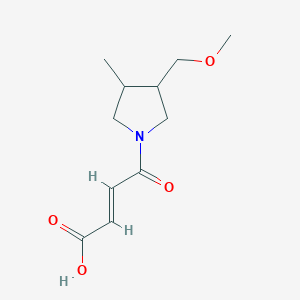
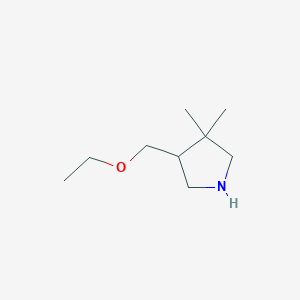
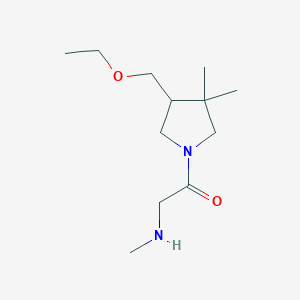
![(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491066.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491068.png)
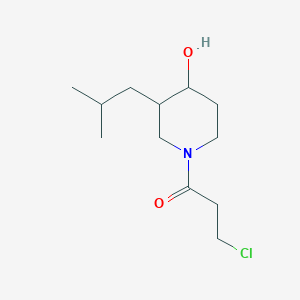
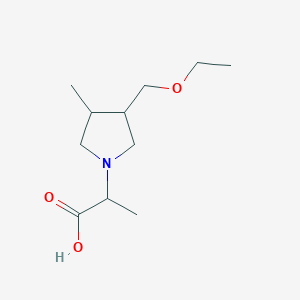
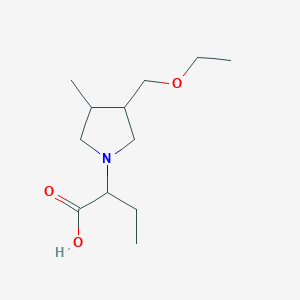
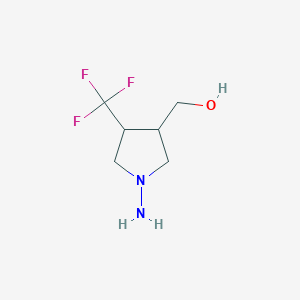
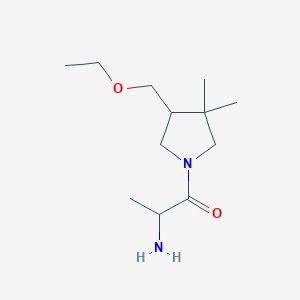
![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1491079.png)
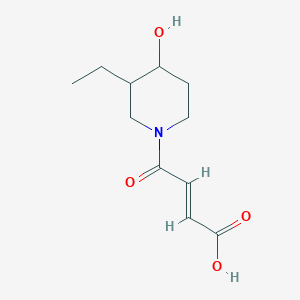
![(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491081.png)
